Ethanol, 2-(docosyloxy)-

説明

Ethanol, 2-(docosyloxy)-, also known as Ethanol, 2-(docosyloxy)-, is a useful research compound. Its molecular formula is C32H66O6 and its molecular weight is 370.7 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanol, 2-(docosyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Ethanol, 2-(docosyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(docosyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethanol, 2-(docosyloxy)-, also known as 2-(Dodecyloxy)ethanol, is an amphiphilic compound with significant biological activity attributed to its surfactant properties. This article reviews its biochemical characteristics, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₃₀O₂

- Molecular Weight : 230.39 g/mol

- Density : Approximately 0.9 g/cm³

- Boiling Point : 304.4 °C at 760 mmHg

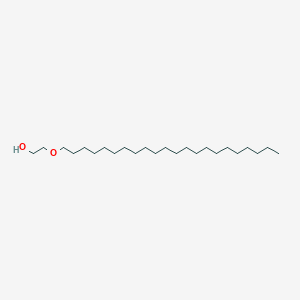

The compound features a long hydrophobic dodecyl chain attached to a hydrophilic ethanol moiety, facilitating its role as a surfactant in biological systems. Its amphiphilic nature allows it to interact with both lipophilic and hydrophilic environments, making it useful in various biochemical applications.

Mechanisms of Biological Activity

Ethanol, 2-(docosyloxy)- exhibits biological activity primarily through the following mechanisms:

- Surfactant Properties : It disrupts lipid bilayers and solubilizes proteins and lipids, which is crucial for extracting biological molecules from cells or tissues for research purposes .

- Cell Membrane Interaction : The compound can modulate membrane fluidity and integrity, influencing cellular processes such as signal transduction and membrane permeability .

- Nematicidal Activity : Research indicates that homologues of this compound exhibit nematicidal effects against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. For instance, compounds with similar structures demonstrated significant mortality rates at specific concentrations .

Applications in Research and Medicine

- Biochemical Reagent : Used extensively in life science research as a solvent or reagent due to its ability to dissolve various organic compounds .

- Drug Delivery Systems : Its surfactant properties make it suitable for developing drug delivery systems where controlled release is necessary.

- Local Anesthetic : It has been employed in medical applications as a local anesthetic and sclerosing agent for treating conditions such as varicose veins.

Case Study 1: Nematicidal Activity

A study conducted on the nematicidal activity of various alkoxyethanol compounds found that 2-(Dodecyloxy)ethanol exhibited potent activity against Bursaphelenchus xylophilus. The results indicated that at concentrations of 1000 mg/L, all tested compounds showed 100% mortality, highlighting the potential for developing eco-friendly nematicides .

Case Study 2: Surfactant Efficacy

Research investigating the surfactant efficacy of ethanol, 2-(docosyloxy)- revealed its ability to disrupt lipid bilayers effectively. This property was utilized in experiments aimed at releasing encapsulated substances from liposomes, demonstrating its potential in drug formulation and delivery systems .

Comparative Analysis of Related Compounds

特性

IUPAC Name |

2-docosoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-24-22-25/h25H,2-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPBVCLYJGHJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26636-40-8 | |

| Record name | Polyoxyethylene behenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26636-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60431336 | |

| Record name | Ethanol, 2-(docosyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26636-40-8, 2136-74-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-docosyl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(docosyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。